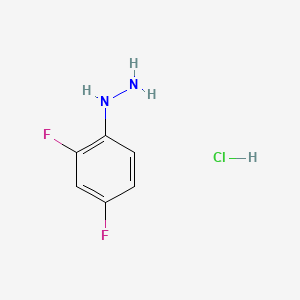

2,4-Difluorophenylhydrazine hydrochloride

Descripción general

Descripción

2,4-Difluorophenylhydrazine hydrochloride is a chemical compound with the molecular formula C6H7ClF2N2. It is a derivative of phenylhydrazine, where two fluorine atoms are substituted at the 2 and 4 positions of the phenyl ring. This compound is commonly used in various chemical reactions and has significant applications in scientific research and industry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,4-Difluorophenylhydrazine hydrochloride can be synthesized through the reaction of phenylhydrazine with 2,4-difluorobenzaldehyde. The reaction typically occurs in a basic medium, followed by the gradual addition of hydrochloric acid to precipitate the product as the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving the use of advanced purification techniques to ensure the quality of the final product .

Análisis De Reacciones Químicas

Reactivity Profile and Key Reaction Types

The compound participates in three primary reaction categories:

1.1 Condensation Reactions

Forms hydrazones and Schiff bases via nucleophilic attack on carbonyl groups. These intermediates are critical for synthesizing heterocyclic compounds like pyrazoles and triazines . For example:

-

Reacts with ketones/aldehydes to form hydrazones at 0–25°C in polar aprotic solvents (e.g., CH₂Cl₂)

-

Condensation with α,β-unsaturated carbonyls yields pyrazole derivatives through cyclocondensation

1.2 Oxidation Reactions

The hydrazine group oxidizes to form diazonium intermediates, enabling coupling and cyclization:

-

MnO₂ in CH₂Cl₂ oxidizes amidrazones to benzotriazinyl radicals (e.g., Blatter radicals)

-

Aerobic oxidation facilitates azobenzene derivatives

1.3 Cyclization Reactions

Critical for constructing nitrogen-containing heterocycles:

-

Forms 1,2,4-benzotriazinyl radicals via electrocyclic ring closure of 1,2,4-triazabutadienes

-

Participates in [3+2] cycloadditions with alkynes to generate pyrazole cores

Radical Formation (MDPI Protocol )

Oxidation of amidrazones to benzotriazinyl radicals:

textAmidrazone + MnO₂ → 1,2,4-Triazabutadiene → Electrocyclic Closure → Radical

Formation of 1,2,4-Benzotriazinyl Radicals

Reagents : MnO₂, dry CH₂Cl₂, 25°C

Mechanism :

-

Oxidation of amidrazones to triazabutadienes

-

Electrocyclic ring closure

-

Further oxidation to stable radicals

Product Characteristics :

-

Single-crystal X-ray confirmed planar triazinyl moieties

Reaction Optimization Data

| Reaction Type | Optimal Conditions | Yield | Citation |

|---|---|---|---|

| Benzotriazinyl Radicals | MnO₂, CH₂Cl₂, 25°C, 2 h | 75% | |

| Continuous Synthesis | Integrated reactor, 20 min total | >75% | |

| Hydrazone Formation | CH₂Cl₂, 0°C, 1 h | 82% |

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Role as an Intermediate:

DFPH is primarily recognized for its role as an important intermediate in the synthesis of pharmaceuticals. It has been utilized in the development of anti-cancer agents and other therapeutic drugs. The incorporation of fluorine atoms into drug candidates can enhance their biological properties, making fluorinated hydrazones derived from DFPH potential candidates for drug development .

Case Study:

A study demonstrated that derivatives synthesized using DFPH showed selective cytotoxicity against neoplastic cells while sparing healthy cells. This selectivity is crucial in cancer therapy, where minimizing harm to normal tissues is a priority .

Agricultural Chemistry

Formulation of Agrochemicals:

DFPH is employed in creating effective pesticides and herbicides. Its ability to target specific pests while minimizing environmental impact makes it a valuable component in agrochemical formulations. Research indicates that hydrazide derivatives derived from DFPH exhibit antifungal properties against pathogens like Fusarium solani, which is responsible for crop diseases .

Data Table: Antifungal Activity of DFPH Derivatives

| Compound | Pathogen | Concentration (μg/mL) | % Inhibition |

|---|---|---|---|

| Compound 6 | Fusarium solani | 200 | 61.1 |

| Compound 10 | Fusarium oxysporum | 200 | 41.4 |

| Amistar | Fusarium spp. | - | Control |

This table illustrates the effectiveness of DFPH derivatives compared to conventional fungicides, highlighting their potential for agricultural applications.

Analytical Chemistry

Detection and Quantification:

In analytical chemistry, DFPH is utilized for detecting and quantifying various substances. Its unique structure enhances the accuracy of chemical analyses in laboratories, making it a preferred reagent for specific analytical methods .

Material Science

Development of New Materials:

DFPH contributes to the development of polymers with enhanced properties such as improved thermal stability and chemical resistance. The incorporation of fluorinated compounds into polymer matrices can significantly alter their physical properties, making them suitable for advanced applications .

Research on Reactive Intermediates

Understanding Reaction Mechanisms:

DFPH is valuable in studies investigating reactive intermediates in organic synthesis. By studying its reactivity, researchers can gain insights into reaction mechanisms and improve synthetic pathways, which is essential for developing new chemical processes .

Mecanismo De Acción

The mechanism of action of 2,4-difluorophenylhydrazine hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. It can also form stable complexes with metal ions, which can be utilized in catalysis and other applications .

Comparación Con Compuestos Similares

Similar Compounds

- 2,4-Dichlorophenylhydrazine hydrochloride

- 2,4-Difluoroaniline

- 2,4-Dinitrophenylhydrazine

- 2,6-Difluoroaniline

- 4-Fluorophenylhydrazine hydrochloride

Uniqueness

2,4-Difluorophenylhydrazine hydrochloride is unique due to the presence of two fluorine atoms at the 2 and 4 positions of the phenyl ring. This substitution pattern imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various chemical and industrial applications .

Actividad Biológica

2,4-Difluorophenylhydrazine hydrochloride (CAS Number: 51523-79-6) is a chemical compound with significant biological activity. Its unique structure, characterized by two fluorine atoms on the phenyl ring, enhances its reactivity and potential applications in medicinal chemistry. This article provides a detailed examination of its biological activities, including antimicrobial properties and potential therapeutic uses.

- Molecular Formula : C6H6F2N2

- Molecular Weight : 144.13 g/mol

- Appearance : White to light brown crystalline powder

- Melting Point : Approximately 255°C (decomposition)

The incorporation of fluorine atoms into the structure of 2,4-difluorophenylhydrazine is crucial for its biological activity, as it affects both lipophilicity and the ability to penetrate biological membranes.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. It has been reported to possess:

- Antifungal Activity : Studies have shown that derivatives of this compound can effectively inhibit the growth of pathogenic fungi such as Fusarium solani and Fusarium oxysporum. For instance, when tested at varying concentrations, certain derivatives demonstrated fungicidal activity levels comparable to established fungicides like Amistar.

Table 1: Antifungal Activity Against Fusarium Species

| Compound | Concentration (μg/mL) | Inhibition (%) |

|---|---|---|

| 1 | 200 | 88–94 |

| 2 | 200 | 61.1 |

| 3 | 200 | Similar to Amistar |

| 4 | 100 | Varies |

The presence of fluorine in the compound enhances its lipophilicity, which is crucial for effective membrane penetration and subsequent biological activity. The structural modifications that include fluorinated substituents increase the compound's ability to interact with biological targets.

Case Studies and Research Findings

- Synthesis and Screening : A study focused on synthesizing various hydrazide derivatives, including those based on this compound, highlighted their antifungal potential. The results indicated that compounds with fluorinated substituents showed higher antifungal activity compared to their non-fluorinated counterparts .

- Comparative Analysis : Another investigation compared the biological activity of different hydrazine derivatives. It was found that compounds similar in structure but lacking fluorine were significantly less effective against fungal pathogens .

- Lipophilicity Correlation : The correlation between lipophilicity and biological activity was emphasized in studies where compounds with higher log values exhibited better penetration and efficacy against pathogens .

Additional Biological Activities

Beyond antifungal properties, there are indications that this compound may also possess:

- Antimicrobial Effects : Preliminary studies suggest potential antibacterial activity against various strains.

- Cytotoxicity : Some derivatives have shown promise in cytotoxic assays, indicating possible applications in cancer therapeutics.

Propiedades

IUPAC Name |

(2,4-difluorophenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2.ClH/c7-4-1-2-6(10-9)5(8)3-4;/h1-3,10H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAMNNSRHAVREBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70369833 | |

| Record name | 2,4-Difluorophenylhydrazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40594-29-4, 51523-79-6 | |

| Record name | 1-(2,4-Difluorophenyl)hydrazine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40594-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Difluorophenylhydrazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Difluorophenylhydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.